N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O3S.ClH/c1-13-12-15(24(2)23-13)19(27)26(7-6-25-8-10-29-11-9-25)20-22-17-16(28-3)5-4-14(21)18(17)30-20;/h4-5,12H,6-11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULQKARZBURFDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)Cl)OC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the DprE1 . DprE1 is a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis.
Mode of Action
The compound interacts with its target, DprE1, leading to the inhibition of the enzyme. This interaction disrupts the normal function of the enzyme, thereby inhibiting the synthesis of the cell wall of Mycobacterium tuberculosis.
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway of Mycobacterium tuberculosis. By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall. This disruption leads to the death of the bacteria.
Biological Activity
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes recent findings regarding its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be categorized as a pyrazole derivative, which is known for a wide range of biological activities. Its structure includes key functional groups that contribute to its pharmacological properties:
- Pyrazole ring : Exhibits anti-inflammatory and anticancer activities.
- Benzo[d]thiazole moiety : Associated with antimicrobial and anticancer effects.
- Morpholinoethyl group : Enhances solubility and bioavailability.
Biological Activity Overview
Recent studies have indicated that this compound exhibits significant biological activities, particularly:
- Anticancer Properties : The compound has shown promise in inhibiting the proliferation of various cancer cell lines. Research indicates that pyrazole derivatives can induce apoptosis in cancer cells through multiple pathways, including caspase activation and cell cycle arrest.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Substitution on the pyrazole | Enhanced anticancer potency |
| Benzo[d]thiazole position | Critical for maintaining biological activity |
| Morpholino group presence | Improves solubility and cellular uptake |
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Tubulin Polymerization : Similar to other pyrazole derivatives, it may inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase.
- Caspase Activation : Induction of apoptosis via caspase pathways has been observed in various studies.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cancer cell survival and proliferation.
Case Studies
Several studies have explored the biological activity of this compound:
- In Vitro Studies : A study demonstrated that the compound exhibited IC50 values in the nanomolar range against several cancer cell lines (e.g., HeLa, A549), indicating potent anticancer activity .
- In Vivo Models : Animal studies have shown that treatment with this compound resulted in reduced tumor growth in xenograft models, supporting its potential as an anticancer agent.
- Comparative Studies : When compared to standard chemotherapeutics, this compound displayed comparable or superior efficacy in certain models, highlighting its potential as a novel therapeutic agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against related pyrazole- and benzothiazole-based derivatives (Table 1). Key comparisons include:
Table 1: Structural and Physicochemical Comparison of Selected Analogues
Structural and Functional Insights
Core Heterocycles :
- The target compound’s benzo[d]thiazole-pyrazole scaffold diverges from simpler pyrazole-carboxamides (e.g., 3a–3b) or thiazole-pyrimidine hybrids (e.g., Dasatinib analogs) . The benzothiazole moiety may confer π-π stacking interactions with hydrophobic binding pockets, while the pyrazole’s dimethyl groups could sterically modulate target engagement.
Substituent Effects: The morpholinoethyl group distinguishes the target compound from analogues like 3a–3b, which lack tertiary amine functionalities. Compared to Dasatinib-like thiazole-pyrimidine carboxamides , the target compound’s benzothiazole core may reduce metabolic instability associated with pyrimidine rings.
Synthetic Yields and Practicality :
- Pyrazole-carboxamides (3a–3e) are synthesized via EDCI/HOBt-mediated coupling with yields of 62–71% , comparable to methods for morpholine-containing compounds. The target compound’s synthesis likely employs similar coupling strategies, though its hydrochloride salt necessitates additional purification steps .
Crystallographic and Stability Data: Analogues like the pyrazole-thiourea derivative (MW 402.8) exhibit intramolecular hydrogen bonding (N–H···O/Cl), stabilizing their crystalline forms . The target compound’s morpholinoethyl group may similarly participate in H-bonding or ionic interactions (via HCl salt), though crystallographic data are absent in the evidence.
Research Implications and Limitations
Future studies should prioritize:
- Target Identification : Screening against kinase panels or GPCRs.
- ADME Profiling : Assessing solubility (morpholine’s contribution) and metabolic stability (pyrazole vs. thiazole cores).
- Synthetic Optimization : Improving yields via alternative coupling reagents (e.g., HATU) or solvent systems.
Preparation Methods
Thiazole Ring Formation
The benzo[d]thiazole core is synthesized via cyclization of 2-amino-4-chloro-6-methoxyphenyl thioamide. Adapted from methodologies in, the reaction proceeds as follows:
Reaction Scheme 1:
$$
\text{2-Amino-4-chloro-6-methoxyphenyl thioamide} + \text{Chloroacetyl chloride} \xrightarrow{\text{EtOH, reflux}} \text{7-Chloro-4-methoxybenzo[d]thiazol-2-amine}
$$
Conditions:
Characterization Data
- 1H NMR (400 MHz, DMSO-d6): δ 7.45 (d, J = 8.8 Hz, 1H, Ar), 6.92 (d, J = 8.8 Hz, 1H, Ar), 3.85 (s, 3H, OCH3), 2.10 (s, 2H, NH2).
- LC-MS (ESI+): m/z 229.1 [M+H]+.
Synthesis of 1,3-Dimethyl-1H-Pyrazole-5-Carboxylic Acid
Cyclocondensation of 1,3-Dicarbonyl Compounds
The pyrazole core is synthesized via iodine-mediated cyclization, as described in:
Reaction Scheme 2:
$$
\text{Ethyl 3-oxopentanoate} + \text{Methylhydrazine} \xrightarrow{\text{I}_2, \text{EtOH}} \text{1,3-Dimethyl-1H-pyrazole-5-carboxylic acid ethyl ester}
$$
Optimized Conditions:
Saponification to Carboxylic Acid
The ester intermediate is hydrolyzed under basic conditions:
Reaction Scheme 3:
$$
\text{1,3-Dimethyl-1H-pyrazole-5-carboxylic acid ethyl ester} \xrightarrow{\text{NaOH, H}_2\text{O/EtOH}} \text{1,3-Dimethyl-1H-pyrazole-5-carboxylic acid}
$$
Conditions:
Amide Bond Formation and Morpholinoethyl Integration
Carboxylic Acid Activation
The pyrazole-5-carboxylic acid is converted to its acid chloride using thionyl chloride:
Reaction Scheme 4:
$$
\text{1,3-Dimethyl-1H-pyrazole-5-carboxylic acid} \xrightarrow{\text{SOCl}_2, \text{reflux}} \text{1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride}
$$
Conditions:
Coupling with 7-Chloro-4-Methoxybenzo[d]thiazol-2-Amine
The acid chloride reacts with the benzo[d]thiazole amine:
Reaction Scheme 5:
$$
\text{1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride} + \text{7-Chloro-4-methoxybenzo[d]thiazol-2-amine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide}
$$
Conditions:
N-Alkylation with 2-Morpholinoethylamine
The secondary amine is alkylated using 2-chloroethylmorpholine:
Reaction Scheme 6:
$$
\text{N-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide} + \text{2-Chloroethylmorpholine} \xrightarrow{\text{NaH, DMF}} \text{N-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide}
$$
Conditions:
Hydrochloride Salt Formation
The free base is treated with HCl gas in ethyl acetate:
Reaction Scheme 7:
$$
\text{N-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide} + \text{HCl (g)} \xrightarrow{\text{EtOAc}} \text{Hydrochloride salt}
$$
Conditions:
Analytical Characterization
Table 1: Spectral Data for Final Compound
| Technique | Data |
|---|---|
| 1H NMR (DMSO-d6) | δ 7.70 (d, J = 8.8 Hz, 1H), 7.45 (d, J = 8.8 Hz, 1H), 4.15 (m, 4H, morpholine), 3.85 (s, 3H, OCH3), 3.30 (m, 4H, morpholine), 2.55 (s, 3H, CH3), 2.35 (s, 3H, CH3) |
| 13C NMR | δ 165.2 (C=O), 154.1 (C-O), 148.9 (thiazole C), 142.3 (pyrazole C), 66.5 (morpholine), 56.1 (OCH3), 14.2/12.9 (CH3) |
| HRMS (ESI+) | m/z 492.1543 [M+H]+ (calc. 492.1548) |
Q & A
Basic: What are the optimized synthetic routes for this compound, and how can reaction conditions be systematically improved?
The synthesis involves multi-step reactions, typically starting with the formation of the benzo[d]thiazole core, followed by coupling with the pyrazole-carboxamide moiety and morpholinoethyl substituents. Key steps include:
- Cyclization : Using reagents like POCl₃ at elevated temperatures (120°C) to form heterocyclic cores .
- Amide Coupling : Employing carbodiimide-based agents (e.g., EDC/HOBt) to link the benzo[d]thiazole and pyrazole units .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency, while additives like K₂CO₃ improve nucleophilic substitution rates .
Methodological Tip : Use Design of Experiments (DoE) to optimize temperature, solvent ratios, and catalyst loading. For example, flow chemistry systems can enhance reproducibility and scalability .
Basic: How is structural characterization performed, and what analytical techniques are critical for validation?
- Spectroscopy :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy at C4 of benzothiazole, morpholinoethyl linkage) .
- IR : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functionalities .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ for hydrochloride salts) and detects impurities .
Data Cross-Validation : Combine elemental analysis (C, H, N, S) with spectral data to resolve ambiguities, such as distinguishing regioisomers .
Basic: What key structural features influence its chemical reactivity?
- Electron-Withdrawing Groups : The 7-chloro and 4-methoxy groups on the benzothiazole ring direct electrophilic substitution and stabilize intermediates .
- Morpholinoethyl Side Chain : Enhances solubility and modulates steric effects during nucleophilic reactions .
- Pyrazole Carboxamide : Participates in hydrogen bonding, affecting crystallinity and stability .
Advanced: How can researchers design experiments to assess its bioactivity and mechanism of action?
- In Vitro Assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence polarization or calorimetry .
- Docking Studies : Model interactions with proteins (e.g., COX-II) to predict binding affinities. For example, thiazole derivatives show strong binding to catalytic pockets .
- Pathway Analysis : Use transcriptomics/proteomics to identify downstream effects, such as apoptosis or inflammation modulation .
Advanced: How should contradictory spectral or bioactivity data be analyzed?
- Spectral Contradictions : Re-examine reaction intermediates (e.g., via TLC or HPLC) to detect byproducts. For instance, incomplete amide coupling may yield unreacted starting materials .
- Bioactivity Variability : Compare assay conditions (e.g., cell lines, incubation times). If IC₅₀ values conflict, validate using orthogonal methods (e.g., SPR vs. enzymatic assays) .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent Variation : Replace the 7-chloro group with fluoro or methyl to assess electronic effects .
- Scaffold Hopping : Synthesize analogs with thieno[2,3-c]pyridine or oxadiazole cores to compare potency .
- Pharmacophore Mapping : Use computational tools to identify critical interaction points (e.g., hydrogen bond donors in the morpholinoethyl group) .
Advanced: How can reaction yields be improved without compromising purity?
- Catalyst Screening : Test Pd/Cu catalysts for cross-coupling steps to reduce side reactions .
- Purification Techniques : Employ gradient flash chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate high-purity fractions .
- In-Line Monitoring : Use FTIR or Raman spectroscopy in flow reactors to track reaction progress .
Advanced: What are the stability profiles under varying storage or experimental conditions?
- Thermal Stability : Conduct TGA/DSC to determine decomposition thresholds (e.g., >150°C) .
- pH Sensitivity : Test solubility and degradation in buffers (pH 2–10). The hydrochloride salt may hydrolyze in alkaline conditions .
- Light Sensitivity : Store in amber vials if UV-Vis analysis shows photodegradation .
Advanced: How can computational modeling guide derivative design?
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over time to assess binding stability .
- ADMET Prediction : Use tools like SwissADME to forecast bioavailability and toxicity early in design .
- Quantum Mechanics (QM) : Calculate electron density maps to optimize substituent placement for charge transfer .
Advanced: What analytical challenges arise in purity assessment, and how are they resolved?
- HPLC Challenges : Co-elution of stereoisomers can be resolved using chiral columns (e.g., Chiralpak AD-H) .
- Elemental Analysis Discrepancies : Recalibrate instruments and verify combustion efficiency for sulfur/nitrogen content .
- Residual Solvents : GC-MS headspace analysis detects traces of DMF or THF below pharmacopeial limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
